Ganglioside gm1,ammonium salt,bovine
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Overview
Description
Ganglioside GM1, ammonium salt, bovine, is a complex glycosphingolipid derived from bovine brain tissue. It is a monosialoganglioside, meaning it contains one sialic acid residue. This compound plays a crucial role in cellular processes, particularly in the nervous system, where it is involved in cell signaling, neuroprotection, and neurodevelopment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ganglioside GM1, ammonium salt, bovine, typically involves the extraction and purification from bovine brain tissue. The process begins with the homogenization of brain tissue, followed by lipid extraction using organic solvents such as chloroform and methanol. The gangliosides are then separated using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The final product is obtained by converting the ganglioside to its ammonium salt form through ion exchange processes .
Industrial Production Methods: Industrial production of ganglioside GM1, ammonium salt, bovine, follows similar extraction and purification steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced chromatographic techniques and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Ganglioside GM1, ammonium salt, bovine, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residue or other hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the ceramide backbone or other functional groups.
Substitution: Substitution reactions can occur at the hydroxyl or amine groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodate and permanganate under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution can result in various acylated or alkylated derivatives .
Scientific Research Applications
Ganglioside GM1, ammonium salt, bovine, has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosphingolipid chemistry and interactions.
Biology: It plays a role in cell signaling studies, particularly in the nervous system.
Industry: It is used in the development of diagnostic tools and as a standard in analytical techniques.
Mechanism of Action
Ganglioside GM1, ammonium salt, bovine, exerts its effects through several mechanisms:
Cell Signaling: It interacts with cell surface receptors and modulates signal transduction pathways.
Neuroprotection: It stabilizes cell membranes and protects neurons from apoptosis and oxidative stress.
Molecular Targets: Ganglioside GM1 targets various receptors, including TrkA, TrkB, and the GDNF receptor complex, influencing neuronal survival and growth.
Comparison with Similar Compounds
Ganglioside GM1, ammonium salt, bovine, can be compared with other gangliosides such as:
Ganglioside GM2: Contains two sialic acid residues and is involved in similar neuroprotective functions.
Ganglioside GM3: Contains one sialic acid residue but differs in its ceramide structure and biological functions.
Ganglioside GD1a: Contains two sialic acid residues and is more complex in structure and function.
Uniqueness: Ganglioside GM1 is unique due to its specific interactions with neurotrophic receptors and its prominent role in neuroprotection and neurodevelopment. Its ability to modulate calcium flux and stabilize cell membranes sets it apart from other gangliosides .
Biological Activity
Ganglioside GM1 (ammonium salt, bovine) is a significant glycosphingolipid primarily found in the nervous system and plays a crucial role in various biological processes. This article delves into its biological activity, exploring its interactions, mechanisms, and implications for health and disease.
Structure and Properties
Ganglioside GM1 is characterized by its unique structure, which includes a monosialylated pentasaccharide moiety attached to a ceramide backbone. This structure allows GM1 to exhibit amphiphilic properties, facilitating strong interactions with both hydrophobic and hydrophilic molecules. The presence of the sialic acid residue enhances its ability to engage with various receptors on cell membranes, contributing to its diverse biological functions .
GM1 ganglioside is involved in several critical cellular processes:
- Neuronal Development : GM1 enhances neuronal differentiation and outgrowth through interactions with nerve growth factor (NGF) receptors. It promotes calcium influx, which is vital for neuronal signaling and growth .
- Receptor Interactions : GM1 acts as a receptor for cholera toxin, facilitating the entry of the toxin into epithelial cells. This interaction underscores its role in pathophysiological conditions such as cholera .
- Immune Response Modulation : GM1 has been shown to sensitize T cells to apoptosis and modulate immune responses, particularly in cancer contexts where elevated levels of GM1 are observed in T cells from renal cell carcinoma patients .
Neuroprotective Roles
Research indicates that GM1 possesses neuroprotective properties. In models of neurodegenerative diseases, such as Parkinson's disease, GM1 has been shown to co-localize with α-synuclein, reducing its toxicity and promoting neuronal survival . Additionally, studies have demonstrated that GM1 can prevent apoptotic neuronal death through the activation of Trk neurotrophin receptors .
Clinical Implications
Case Studies
Several case studies illustrate the biological activity of GM1:
- GM1 Gangliosidosis Case : A 32-year-old male presented with dystonia attributed to GM1 gangliosidosis. Biochemical analyses confirmed elevated levels of GM1, linking its accumulation to neurological dysfunction .
- Neuroprotective Effects in Animal Models : In rat models of Parkinson's disease, administration of GM1 resulted in reduced α-synuclein toxicity and improved motor function, supporting its potential therapeutic role .
Research Findings
Recent studies have elucidated various aspects of GM1's biological activity:
Properties
Molecular Formula |
C77H139N3O31 |
---|---|
Molecular Weight |
1602.9 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(E,2R,3S)-3-hydroxy-2-(icosanoylamino)icos-4-enoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C77H139N3O31/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-56(91)80-48(49(88)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2)45-102-73-65(98)63(96)67(54(43-84)105-73)107-75-66(99)71(111-77(76(100)101)39-50(89)57(78-46(3)86)70(110-77)59(92)51(90)40-81)68(55(44-85)106-75)108-72-58(79-47(4)87)69(61(94)53(42-83)103-72)109-74-64(97)62(95)60(93)52(41-82)104-74/h35,37,48-55,57-75,81-85,88-90,92-99H,5-34,36,38-45H2,1-4H3,(H,78,86)(H,79,87)(H,80,91)(H,100,101)/b37-35+/t48-,49+,50+,51-,52-,53-,54-,55-,57-,58-,59-,60+,61+,62+,63-,64-,65-,66-,67-,68+,69-,70-,71-,72+,73-,74+,75+,77+/m1/s1 |
InChI Key |
GTTLZSUWCRJZRC-CRQBLQEMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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